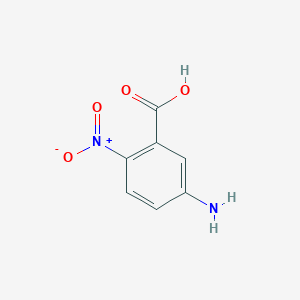

5-Amino-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZWQCKYLNIOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157805 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-60-9 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13280-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6GS4UH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-2-nitrobenzoic Acid: A Technical Guide

CAS Number: 13280-60-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Amino-2-nitrobenzoic acid. This document outlines its chemical and physical properties, key applications, relevant biological pathways, and detailed experimental protocols.

Core Compound Data

This compound is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups. This trifunctional nature makes it a versatile intermediate in various chemical syntheses. Its identity and fundamental properties are summarized below.

| Identifier | Value |

| CAS Number | 13280-60-9[1] |

| Molecular Formula | C₇H₆N₂O₄[1] |

| Molecular Weight | 182.13 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline[1] |

| SMILES | C1=CC(=C(C=C1N)C(=O)O)--INVALID-LINK--[O-][1] |

| InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N[1] |

Physicochemical and Safety Properties

The compound's physical characteristics and safety profile are crucial for its proper handling, storage, and application in experimental settings.

Table of Physicochemical Properties:

| Property | Value |

| Appearance | Yellow powder or crystal |

| Melting Point | 236-238 °C (lit.)[1] |

| Solubility | Soluble in DMSO and Methanol |

| Crystal Structure | Monoclinic, Space Group P21/c |

Table of Safety and Hazard Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Oxidizing Solid | GHS03 | Danger | H272: May intensify fire; oxidizer[1] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used.[1]

Applications in Research and Development

This compound is a valuable starting material and intermediate with several key applications:

-

Pharmaceutical Synthesis : It serves as a key intermediate in synthesizing various pharmaceuticals. It is a reactant for the preparation of insulin receptor tyrosine kinase activators.[1]

-

Dye Production : The primary amino group can be readily diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.

-

Biochemical Research : It is utilized in studies related to enzyme inhibition and protein interactions.[2]

-

Material Science : The compound is used as a reactant in two-component dendritic chain reactions and in the enzymatic activation of hydrophobic self-immolative dendrimers.[1]

Involvement in Signaling Pathways

One of the notable applications of this compound is its use as a precursor for molecules that can activate the insulin receptor, a critical receptor tyrosine kinase (RTK). Activation of this receptor initiates a cascade of intracellular signaling events crucial for regulating metabolism, cell growth, and proliferation. An activator would potentiate the receptor's response to insulin or mimic its effect, leading to the phosphorylation of downstream targets. The two major signaling cascades initiated by the activated insulin receptor are the PI3K/AKT pathway, which primarily governs metabolic processes, and the RAS/MAPK pathway, which is central to controlling cell growth and proliferation.[3][4]

Experimental Protocols

Protocol: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine group into a reactive diazonium salt, which is a key intermediate for azo coupling reactions.

Materials:

-

This compound (1.82 g, 0.01 mol)

-

Concentrated Hydrochloric Acid (HCl) (5 mL)

-

Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)

-

Distilled water

-

Ice

-

Starch-iodide paper

Procedure:

-

Suspension: In a 250 mL beaker, suspend 1.82 g of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of water.

-

Cooling: Stir the mixture vigorously to create a fine suspension and cool it to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

Nitrite Solution: In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Ensure the temperature remains below 5 °C throughout the addition.

-

Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

Verification: Check for the completion of the reaction by spotting a drop of the mixture on starch-iodide paper. The presence of excess nitrous acid, indicated by a blue-black color, confirms that all the primary amine has reacted.

-

Immediate Use: The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent coupling reactions.

References

5-Amino-2-nitrobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, and biological activities of 5-Amino-2-nitrobenzoic acid. The information is curated to support research, development, and application of this versatile chemical compound.

Core Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [3] |

| CAS Number | 13280-60-9 | [3] |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.13 g/mol | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 236-238 °C (lit.) | |

| Boiling Point | 481.3 °C (Predicted) | [4] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone. | [6] |

| pKa | Not explicitly found in searches. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Spectrum | Key Features |

| ¹H NMR | Spectra available, though detailed interpretation requires specific solvent and frequency information. |

| ¹³C NMR | Spectra available, though detailed interpretation requires specific solvent and frequency information. |

| IR | Characteristic peaks for N-H, C=O, C-N, and N-O stretching and bending vibrations are expected. |

| UV-Vis | Expected to show absorption bands characteristic of nitro-substituted aromatic compounds. |

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 3-Aminobenzoic acid. The amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration is expected to occur at the positions activated by the amino group and not deactivated by the carboxylic acid group.

Logical Workflow for Synthesis

Experimental Protocol: Nitration of 3-Aminobenzoic Acid (Proposed)

Materials:

-

3-Aminobenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve a measured amount of 3-Aminobenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution should be carried out in an ice bath to maintain a low temperature.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 3-Aminobenzoic acid, ensuring the temperature of the reaction mixture is kept low (typically below 10 °C) using the ice bath.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any residual acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods (NMR, IR).

Biological Activities and Signaling Pathways

This compound has been identified as an inhibitor of several enzymes and is used as a reagent in the preparation of an activator for a key signaling pathway.

Protease Inhibition

This compound has been shown to inhibit the activity of proteases such as chymotrypsin, trypsin, and elastase.[6] Protease inhibitors function by binding to the active site of the protease, preventing the enzyme from cleaving its substrate.[7] This inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site.[8]

Dihydrolipoamide Dehydrogenase Inhibition

This compound also inhibits the enzyme dihydrolipoamide dehydrogenase (DLDH).[6] DLDH is a critical enzyme in cellular energy metabolism, functioning as a component of several multi-enzyme complexes, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.[9] Inhibition of DLDH can disrupt the tricarboxylic acid (TCA) cycle and affect cellular redox balance, potentially activating stress response pathways like the Nrf2 signaling pathway.[10][11]

Role in Insulin Receptor Tyrosine Kinase Activation

This compound is utilized as a reagent in the preparation of an insulin receptor tyrosine kinase (IRTK) activator. The insulin receptor is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation and activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[12][13] These pathways are crucial for regulating glucose metabolism, cell growth, and proliferation.[14] While this compound itself is not the direct activator, it serves as a key building block in the synthesis of molecules designed to activate this pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (236-238 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded melting point range provides an indication of the sample's purity. A sharp melting range (1-2 °C) is indicative of a pure compound.

Qualitative Solubility Test

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Spatula

-

Solvents: Deionized water, Ethanol, Acetone, 5% aq. HCl, 5% aq. NaOH

Procedure:

-

Place approximately 20-30 mg of this compound into separate, clean, dry test tubes.

-

To the first test tube, add 1 mL of deionized water. Shake the test tube vigorously for 30 seconds. Observe if the solid dissolves.

-

Repeat step 2 with the other solvents (Ethanol, Acetone, 5% aq. HCl, 5% aq. NaOH) in separate test tubes.

-

Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent. The solubility in acidic and basic solutions can provide information about the functional groups present.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy (General Protocol)

Objective: To obtain the nuclear magnetic resonance spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy (General Protocol)

Objective: To obtain the infrared spectrum to identify functional groups.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy (General Protocol)

Objective: To obtain the ultraviolet-visible absorption spectrum.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Ethanol or Methanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute stock solution of this compound in a suitable UV-transparent solvent.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Record the wavelength(s) of maximum absorbance (λmax).

References

- 1. Insulin receptor - Wikipedia [en.wikipedia.org]

- 2. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 13280-60-9 | A-6803 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13280-60-9 | FA17470 [biosynth.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DLD gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 14. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Amino-2-nitrobenzoic acid, a versatile chemical intermediate. The document details its core physicochemical properties, outlines key experimental protocols for its synthesis and characterization, and presents logical workflows for its practical application in research and development.

Core Data Summary

This compound is a yellow crystalline powder.[1] Its key quantitative properties are summarized below, providing a foundational dataset for laboratory use.

| Property | Value | References |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13280-60-9 | [2][3] |

| Melting Point | 236-238 °C | [3] |

| Appearance | Yellow or brown powder | [1][2] |

Experimental Protocols

Accurate synthesis and characterization are critical for the effective use of this compound. The following protocols are generalized methodologies based on established chemical literature.

1. Synthesis via Oxidative Cleavage of 5-Nitroisatin

A common and efficient method for synthesizing the related isomer, 2-amino-5-nitrobenzoic acid, involves the oxidative cleavage of 5-nitroisatin, which can be adapted.[4] A generalized protocol is as follows:

-

Dissolution: Dissolve 5-Nitroisatin in a 1 M sodium hydroxide solution within a round-bottom flask equipped with a magnetic stirrer.[4]

-

Cooling: Place the flask in an ice bath to cool the solution to approximately 10 °C.[4]

-

Oxidation: Slowly add 30% hydrogen peroxide dropwise to the cooled solution, ensuring the temperature is maintained at or below 10 °C.[4]

-

Reaction: Continue stirring the mixture in the ice bath for a minimum of two to three hours after the addition is complete.[4][5]

-

Precipitation: Acidify the reaction mixture to a pH of 3-4 using a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, to precipitate the crude product.[4][5]

-

Purification: Collect the resulting solid via vacuum filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from a hot solvent, such as 95% ethanol.[4]

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. Transfer the solution to a 5 mm NMR tube.[6]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz). Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]

-

Analysis: Analyze the chemical shifts, multiplicities, and integration of the peaks to confirm the arrangement of protons and carbons, ensuring it matches the expected structure of this compound.[7]

3. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.[6]

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound, including N-H stretches from the amine group, O-H and C=O stretches from the carboxylic acid, and N-O stretches from the nitro group.[6]

4. Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI).[8]

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[8]

-

Analysis: Identify the molecular ion peak to confirm the molecular weight of 182.13 g/mol . Analyze the fragmentation pattern to further corroborate the compound's structure.[2][8]

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-氨基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(13280-60-9) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Melting Point of 5-Amino-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9), a key physicochemical property for its identification, purity assessment, and application in research and development. This document summarizes reported melting point data, details standardized experimental protocols for its determination, and presents a logical workflow for this analytical procedure.

Core Physicochemical Properties

This compound is a yellow to brown crystalline powder.[1] Its molecular structure, featuring an amino group, a nitro group, and a carboxylic acid group, makes it a valuable building block in the synthesis of various organic molecules, including dyes and pharmaceuticals.[2][3] The melting point is a critical parameter for quality control and for tracking the progress of chemical reactions involving this compound.

Quantitative Data: Melting Point

The melting point of this compound has been reported in various sources. The data is summarized in the table below for easy comparison. The narrow range of reported values indicates a well-defined melting point for the pure substance.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 236-238 | Sigma-Aldrich, ChemicalBook, MySkinRecipes[2][3][4][5] |

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point is crucial for the characterization of this compound. The following sections detail the methodologies for two common experimental techniques.

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting range of a solid organic compound.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or bath.

-

-

Melting Point Determination:

-

Rough Determination: Initially, heat the sample at a rapid rate (e.g., 4-5°C per minute) to get an approximate melting point.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Begin heating again at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[8]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed (onset of melting).[9]

-

Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).[9]

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range is typically narrow.

-

Perform the measurement at least twice to ensure reproducibility.[9]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise determination of the melting point and can also measure the enthalpy of fusion.[10][11] It measures the difference in heat flow between the sample and a reference as a function of temperature.[10]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into a DSC sample pan.[8]

-

-

Sample Encapsulation:

-

Place a lid on the pan and seal it using a crimper to create a closed system.[8]

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program. This typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10°C per minute) through the expected melting range, and a final isothermal period. The start temperature should be set 5-10°C below the expected melting point.[12]

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program. The instrument will record the heat flow to the sample versus temperature.

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

The melting point is typically determined as the onset temperature of the melting peak.[13] The peak temperature represents the complete melting of the sample.[13]

-

The area under the peak is proportional to the enthalpy of fusion.

-

Mandatory Visualizations

Experimental Workflow for Capillary Melting Point Determination

Caption: A flowchart illustrating the key steps for determining the melting point of a solid organic compound using the capillary method.

References

- 1. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 13280-60-9 [m.chemicalbook.com]

- 3. This compound(Purified) [myskinrecipes.com]

- 4. This compound 97 13280-60-9 [sigmaaldrich.com]

- 5. This compound | 13280-60-9 [chemicalbook.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thinksrs.com [thinksrs.com]

- 13. s4science.at [s4science.at]

5-Amino-2-nitrobenzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 5-Amino-2-nitrobenzoic Acid in Organic Solvents

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and dyes.[1] Its molecular structure, containing both a basic amino group and an acidic carboxylic acid group, along with a nitro group, dictates its physicochemical properties, including its solubility.[2] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific isomer, this guide also presents qualitative data and quantitative data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for solubility determination and purification are provided.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄[2] |

| Molecular Weight | 182.13 g/mol [2] |

| Appearance | Yellow powder or crystal[2] |

| Melting Point | 236-238 °C[2] |

| pKa (Predicted) | 2.28 ± 0.25[2] |

Qualitative and Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights.

Qualitative Solubility of this compound

The compound's solubility is noted in a few key solvents.

| Solvent | Solubility | Reference |

| DMSO | Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

| Ethanol/Water | Sparingly soluble to soluble, ratio-dependent | [4] |

Quantitative Solubility of Structurally Related Compounds

To provide a quantitative framework, the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common organic solvents at various temperatures is presented below. This data, sourced from experimental studies, shows that solubility generally increases with temperature.[5]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents [5]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents [5]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.055 | 0.038 | 0.034 | 0.025 | 0.005 | 0.002 | 0.0001 |

| 283.15 | 0.073 | 0.051 | 0.046 | 0.035 | 0.007 | 0.003 | 0.0001 |

| 293.15 | 0.094 | 0.066 | 0.061 | 0.046 | 0.010 | 0.004 | 0.0002 |

| 303.15 | 0.116 | 0.084 | 0.079 | 0.059 | 0.013 | 0.005 | 0.0003 |

| 313.15 | 0.155 | 0.114 | 0.108 | 0.081 | 0.019 | 0.008 | 0.0004 |

| 323.15 | 0.204 | 0.153 | 0.146 | 0.110 | 0.028 | 0.012 | 0.0006 |

Experimental Protocols

Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Conical flasks with airtight stoppers

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a conical flask to ensure that the solution becomes saturated.[5]

-

Add a known volume of the desired organic solvent to the flask.[5]

-

Seal the flask tightly to prevent solvent evaporation.[5]

-

Place the flask in the temperature-controlled shaker and agitate the mixture at a constant speed.[5]

-

Allow the system to equilibrate for a predetermined period, typically 24-72 hours.[5]

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

-

Analyze the concentration of the filtrate using one of the quantitative methods described below.

Workflow for the Shake-Flask Solubility Determination Method.

Quantitative Analysis of Saturated Solution

1. Gravimetric Analysis This method directly measures the mass of the dissolved solid.[5]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.[5]

-

Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[5]

-

Cool the dish in a desiccator and weigh it.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

2. UV-Vis Spectrophotometry This method is applicable if the compound has a significant UV-Vis absorbance.[5]

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.

-

Analyze the Saturated Solution: Accurately dilute a known volume of the filtered saturated solution with the solvent. Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and calculate the concentration of the original saturated solution.

3. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate method for determining concentration.[5]

-

Method Setup: Develop an HPLC method with a suitable column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to create a calibration curve.[5]

-

Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted sample and record the peak area.[5]

-

Use the calibration curve to determine the concentration of the solute in the saturated solution.

Protocol for Purification by Recrystallization

Recrystallization is a standard technique for purifying solid compounds, which relies on the difference in solubility of the compound in a hot versus a cold solvent. An ethanol/water mixture is an effective solvent system for this compound.[4]

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid.[6] If needed, gently heat the mixture.[4]

-

Addition of Anti-solvent: While the solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy, indicating it is saturated.[4]

-

Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[4]

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

-

Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining impurities.[6]

-

Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a low-temperature vacuum oven until a constant weight is achieved.[6]

General workflow for the recrystallization of this compound.

Application in Synthesis

Understanding solubility is critical for synthetic applications. For instance, in the synthesis of azo dyes, this compound is first dissolved in an acidic aqueous solution to undergo diazotization before coupling with another aromatic compound.[2]

Logical relationship in the synthesis of an azo dye.

References

5-Amino-2-nitrobenzoic Acid: A Technical Safety Guide for Researchers

This technical guide provides a comprehensive overview of the safety data for 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

Proper handling and storage of a chemical substance begin with a clear understanding of its physical and chemical properties. This data is crucial for designing experiments, selecting appropriate storage conditions, and anticipating potential physical hazards.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [2][3][4][5] |

| Appearance | Yellow or brown powder/crystals | [2][5][6][7] |

| Melting Point | 236-238 °C (decomposes) | [1][3][4][8] |

| Boiling Point | 481.3 ± 35.0 °C (Predicted) | [1][8] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [1][8] |

| Flash Point | 244.9 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in DMSO, Methanol | [1][8] |

| Vapor Pressure | 0-0 Pa at 20-50 °C | [8] |

| pKa | 2.28 ± 0.25 (Predicted) | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is fundamental to recognizing the potential risks and implementing appropriate safety measures.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Oxidizing Solids | Category 1 | GHS03 (Flame over circle) | Danger | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation |

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary and response actions.

Toxicological Information

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols. Below are summaries of the methodologies that would be used to assess the key hazards of a solid chemical like this compound.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro method is a non-animal alternative to traditional skin irritation testing.

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used[11][12].

-

Procedure:

-

A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue[12].

-

The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

After the exposure period, the tissue is thoroughly rinsed to remove the chemical.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: The viability of the RhE tissue is measured using a cellular activity assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then measured spectrophotometrically[11].

-

Classification: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to control tissues[11].

Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test is performed when in vitro data is insufficient.

-

Test System: Healthy, adult albino rabbits are typically used for this test[5][10].

-

Procedure:

-

A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing[9][13].

-

A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control[9][10][13].

-

The eyelids are gently held together for about one second to prevent loss of the material[9][13].

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[9].

-

-

Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of any effects[5][9][13].

-

Classification: The severity of eye irritation is scored based on corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The scores determine the GHS classification for eye irritation or serious eye damage.

Flash Point Determination (based on Cleveland Open Cup Method)

This method determines the temperature at which a substance's vapors will ignite with an ignition source.

-

Apparatus: A Cleveland Open Cup apparatus, consisting of a brass test cup, a heating plate, a test flame applicator, and a thermometer, is used[14][15].

-

Procedure:

-

Endpoint Measurement: The flash point is the lowest temperature, corrected to a standard barometric pressure, at which the application of the test flame causes the vapors above the substance to ignite and a flame to propagate across the surface[17].

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary means of preventing exposure.

-

Engineering Controls: Handle in a well-ventilated area. If dust may be generated, use a chemical fume hood[18]. Ensure eyewash stations and safety showers are readily accessible[10][18].

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles[11][19].

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves[1][10][19].

-

Respiratory Protection: If dust is generated, a NIOSH-approved N95 respirator or equivalent is required[3][9][11].

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[10][18].

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[10][18][20]. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention[9][10][18][20]. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[9][10][18][20]. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[9][10][19][20]. |

Fire-Fighting and Accidental Release Measures

Due to its oxidizing properties, this substance may intensify fire.

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide (CO2), or dry powder[9][10][19][21].

-

Specific Hazards: The substance is combustible and an oxidizer, meaning it can intensify fire[3][9]. Hazardous combustion products include nitrogen oxides (NOx) and carbon oxides (CO, CO2)[10].

-

Accidental Release: Avoid generating dust. Use personal protective equipment. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains[9][10][19].

Storage and Stability

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][8][9][13][22]. Keep in a dark place under an inert atmosphere at room temperature[1][8][22].

-

Chemical Stability: The product is stable under normal ambient conditions[9][10].

-

Incompatible Materials: Avoid contact with strong oxidizing agents[10].

This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the specific SDS for the material you are using before beginning any work.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. iivs.org [iivs.org]

- 12. ceuaics.ufba.br [ceuaics.ufba.br]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. scimed.co.uk [scimed.co.uk]

- 17. almaaqal.edu.iq [almaaqal.edu.iq]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. youtube.com [youtube.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. store.astm.org [store.astm.org]

Spectroscopic and Structural Elucidation of 5-Amino-2-nitrobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Amino-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization and quality control of this important chemical compound.

Introduction

This compound (C₇H₆N₂O₄, CAS No: 13280-60-9) is a substituted aromatic carboxylic acid with both an amino and a nitro functional group.[1] This unique substitution pattern makes it a versatile building block in organic synthesis. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and the development of robust manufacturing processes. This guide presents a summary of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

| 1250 - 1000 | C-O stretch (Carboxylic Acid) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with its substituted aromatic structure.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific chemical shifts and coupling constants can be influenced by the solvent and concentration.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the dry sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly.

-

Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of 5-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

For ¹H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral width of 0-200 ppm.

Visualized Workflows

The following diagrams illustrate key processes related to the analysis and application of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis of an azo dye from this compound.

References

The Pivotal Role of 5-Amino-2-nitrobenzoic Acid in the Synthesis of Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-nitrobenzoic acid, a versatile aromatic compound, serves as a crucial intermediate in the synthesis of a wide array of organic molecules, most notably azo dyes. Its unique trifunctional structure, featuring an amino group, a nitro group, and a carboxylic acid group, provides multiple reactive sites, making it a valuable building block for the creation of vibrant and functional colorants. This technical guide delves into the core principles of utilizing this compound in dye synthesis, providing detailed experimental protocols, quantitative data on synthesized dyes, and a visual representation of the underlying chemical pathways.

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization and azo coupling. The primary aromatic amino group of this compound is first converted into a highly reactive diazonium salt. This salt then acts as an electrophile, readily reacting with electron-rich coupling components such as phenols and anilines to form the characteristic azo linkage (-N=N-), which is the chromophore responsible for the dye's color. The presence of the electron-withdrawing nitro group and the carboxylic acid group on the benzene ring of the diazo component can significantly influence the spectral and chemical properties of the resulting dyes, often leading to deeper shades and improved fastness properties.

Core Synthesis Pathway: Diazotization and Azo Coupling

The fundamental process for synthesizing azo dyes using this compound is a two-stage process as depicted below.

Quantitative Data on Synthesized Azo Dyes

The following table summarizes the quantitative data for a series of novel azo dyes synthesized from 4-amino-2-nitrobenzoic acid (an alternative name for this compound) with various phenolic coupling components.

| Dye Reference | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) |

| Dye 1 | Phenol | C₁₃H₉N₃O₅ | 85.3 | 170-173 |

| Dye 2 | Catechol | C₁₃H₉N₃O₆ | 82.5 | 190-193 |

| Dye 3 | Resorcinol | C₁₃H₉N₃O₆ | 87.9 | 203-206 |

| Dye 4 | Hydroquinone | C₁₃H₉N₃O₆ | 79.4 | 210-213 |

| Dye 5 | Salicylic acid | C₁₄H₉N₃O₇ | 89.1 | 183-186 |

| Dye 6 | Acetylsalicylic acid | C₁₆H₁₁N₃O₈ | 89.8 | 220-223 |

Experimental Protocols

General Protocol for the Synthesis of Azo Dyes from this compound

This protocol outlines the general two-step procedure for the synthesis of azo dyes.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Selected Coupling Component (e.g., Phenol, Catechol, etc.)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Step 1: Diazotization of this compound

-

Dissolve this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the reaction mixture for an additional 15-20 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the chosen coupling component (e.g., phenol) in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolate the crude dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified dye in a vacuum oven at a low temperature.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of azo dyes. The straightforward and versatile two-step process of diazotization and azo coupling allows for the creation of a wide palette of colors with desirable properties. The presence of the nitro and carboxylic acid functionalities on the aromatic ring of this compound offers avenues for fine-tuning the characteristics of the final dye molecules, making it a subject of ongoing research and development in the fields of materials science, analytical chemistry, and industrial applications. The provided protocols and data serve as a foundational guide for researchers and professionals seeking to harness the potential of this valuable chemical intermediate in their synthetic endeavors.

The Unexplored Therapeutic Potential of 5-Amino-2-nitrobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-nitrobenzoic acid represents a versatile scaffold for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds. While its derivatives have been investigated for various biological activities, a comprehensive understanding of their therapeutic potential remains largely untapped. This technical guide consolidates the current, albeit limited, knowledge on the biological activities of this compound derivatives, with a focus on their potential antimicrobial, anticancer, and anti-inflammatory properties. This document provides a summary of available quantitative data from structurally related compounds to infer potential efficacy, details relevant experimental protocols for biological evaluation, and visualizes key signaling pathways that may be modulated by these derivatives. The aim is to furnish researchers and drug development professionals with a foundational resource to stimulate further investigation into this promising, yet underexplored, class of compounds.

Introduction

This compound is an aromatic compound featuring an amino group, a nitro group, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable starting material in organic synthesis, particularly for the generation of novel pharmaceutical agents.[1][2] Derivatives of the isomeric 2-amino-5-nitrobenzoic acid have been explored for the synthesis of bioactive molecules, including those with potential anticancer, antiviral, and anti-inflammatory properties.[3][4] While direct and extensive research on the biological activities of this compound derivatives is not widely published, the known activities of structurally similar aminobenzoic acid derivatives suggest that this class of compounds holds significant promise.[5] This guide will synthesize the available information to provide a platform for future research and development.

Potential Biological Activities and Data Presentation

Quantitative biological activity data for derivatives of this compound are scarce in publicly available literature. However, by examining the activities of structurally related compounds, such as derivatives of other aminobenzoic acid isomers and nitrobenzoic acids, we can infer potential areas of therapeutic interest. The following tables summarize quantitative data for such related compounds to provide a comparative baseline for future studies.

It is crucial to note that the following data is for structurally related, but not identical, compounds. These tables are intended to be illustrative of the potential activities that could be explored for derivatives of this compound.

Antimicrobial Activity

Derivatives of p-aminobenzoic acid (PABA) are known to exhibit antimicrobial effects.[1] The mechanism often involves the inhibition of dihydrofolate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6] Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar properties.

Table 1: Antimicrobial Activity of Structurally Related p-Aminobenzoic Acid Derivatives [1]

| Compound | Organism | MIC (µM/ml) |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 |

Anticancer Activity

The anticancer potential of various benzoic acid derivatives has been investigated. For instance, certain quinazolinone derivatives, which can be synthesized from anthranilic acids, have shown cytotoxic effects against various cancer cell lines. While the original studies may have used different isomers, the general scaffold is relevant.

Table 2: In Vitro Anticancer Activity of Structurally Related Quinazolinone Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| 2-Methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | 5.2 |

| 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | A549 (Lung) | 8.1 |

| 2-Phenyl-3-cyclohexylquinazolin-4(3H)-one | HepG2 (Liver) | 3.7 |

Data is illustrative and compiled from various studies on the biological evaluation of quinazolinone derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives has been explored, with some compounds showing inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Nitro-phenylbutanal Carboxylic Acid Analogues [7]

| Compound | Assay | IC50 (µM) |

| FM10 | COX-1 | 0.81 |

| FM10 | COX-2 | 0.69 |

| FM12 | COX-1 | 0.23 |

| FM12 | COX-2 | 0.18 |

Potential Mechanisms of Action: Signaling Pathways

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, the activities of related compounds suggest potential interactions with key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[8][9] Its constitutive activation is implicated in various inflammatory diseases and cancers. A nitroalkene benzoic acid derivative has been shown to exert its therapeutic effect through the inhibition of NF-κB activation.[10]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation.[11] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it an attractive therapeutic target.[12][13] Niclosamide, an anthelmintic drug that can be synthesized from a related aminobenzoic acid derivative, has been shown to inhibit the STAT3 signaling pathway.[3]

Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of newly synthesized this compound derivatives.

Synthesis of a this compound Amide Derivative (Illustrative)

This protocol describes a general procedure for the synthesis of an amide derivative, a common modification for creating biologically active molecules.

Caption: General workflow for the synthesis of an amide derivative from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

A primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Amide Formation: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the acyl chloride solution from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound presents a promising, yet significantly under-researched, scaffold for the development of novel therapeutic agents. The structural analogy to other biologically active aminobenzoic acid derivatives suggests a strong potential for antimicrobial, anticancer, and anti-inflammatory activities. The data and protocols presented in this guide are intended to serve as a foundational resource to encourage and facilitate further investigation into this area.